molecular formula C9H10F3N B1335633 Benzyl-(2,2,2-trifluoro-ethyl)-amine CAS No. 85963-50-4

Benzyl-(2,2,2-trifluoro-ethyl)-amine

Cat. No. B1335633
CAS RN: 85963-50-4
M. Wt: 189.18 g/mol
InChI Key: VESAIDYCLWTAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-(2,2,2-trifluoro-ethyl)-amine is a compound of interest due to its trifluoromethyl group, which is a significant moiety in medicinal chemistry for its ability to mimic the lipophilic nature of a methyl group while resisting metabolic degradation . The compound is related to various research efforts aimed at synthesizing fluorinated amines, which are valuable in the development of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of α-trifluoromethyl benzylic amines, which are structurally related to Benzyl-(2,2,2-trifluoro-ethyl)-amine, has been achieved through the vicinal fluoroarylation of gem-difluoro-2-azadienes. This process involves the use of XPhos as a phase transfer catalyst and the formation of an α-trifluorom

Scientific Research Applications

Synthesis Methods

  • Aminofluoroalkylation of Arenes : Gong and Kato (2002) demonstrated a method for synthesizing [(1-aryl-2,2,2-trifluoro)ethyl]amines through aminofluoroalkylation of heteroarenes or substituted benzenes using N-trimethylsilyl hemiaminals and gaseous trifluoroacetaldehyde in the presence of a Lewis acid, yielding these compounds in moderate to high yields (Gong & Kato, 2002).

  • Iron-Catalyzed Oxyfunctionalization : Mbofana et al. (2016) developed an iron-catalyzed method for the selective oxyfunctionalization of benzylic C-H bonds in aliphatic amine substrates. This process selectively targets benzylic C-H bonds remote from the amine functional group (Mbofana, Chong, Lawniczak & Sanford, 2016).

  • BF3-Promoted Aromatic Substitution : Gong, Kato, and Kimoto (2002) used BF3·OEt2 for aromatic substitution of N-alkyl trifluoromethyl imines to synthesize 1-aryl-2,2,2-trifluoroethylamines, showcasing moderate-to-high yields and successful regioselective removal of N-benzyl groups (Gong, Kato & Kimoto, 2002).

  • Palladium-Catalyzed Aminohomologation : Peng et al. (2018) reported a palladium-catalyzed carbonylative aminohomologation reaction for direct aminomethylation of aryl halides, a method useful for the synthesis of a variety of amines including benzylic amines (Peng, Wu, Xu, Qi, Ying & Wu, 2018).

Chemical Reactions and Applications

  • Cobalt(II)-Catalyzed Intermolecular Benzylic C-H Amination : Lu, Subbarayan, Tao, and Zhang (2010) demonstrated the use of 2,2,2-Trichloroethoxycarbonyl azide (TrocN3) as an effective nitrene source for cobalt(II)-catalyzed intermolecular amination of benzylic C-H bonds, forming Troc-protected amines (Lu, Subbarayan, Tao & Zhang, 2010).

  • Synthesis of Ureido Sugars : Piekarska-Bartoszewicz and Tcmeriusz (1993) used amino acid esters for amination reactions with methyl 2-deoxy-2-(4-nitrophenoxycarbonylamino)-β-D-glucopyranoside, leading to the synthesis of ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and various amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

  • Catalytic Reductive Aminations : Murugesan et al. (2020) reviewed catalytic reductive aminations using molecular hydrogen, emphasizing its application in the synthesis of amines including benzylamines, which are crucial in pharmaceutical and agrochemical industries (Murugesan, Senthamarai, Chandrashekhar, Natte, Kamer, Beller & Jagadeesh, 2020).

  • Benzylamines Synthesis via Iron Catalysis : Yan, Feringa, and Barta (2016) explored the synthesis of benzylamines through the direct coupling of benzyl alcohols with simpler amines using an iron catalyst, a significant development for pharmaceutical applications (Yan, Feringa & Barta, 2016).

properties

IUPAC Name

N-benzyl-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,13H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESAIDYCLWTAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407026
Record name Benzyl-(2,2,2-trifluoro-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-(2,2,2-trifluoro-ethyl)-amine

CAS RN

85963-50-4
Record name Benzyl-(2,2,2-trifluoro-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2.2 g (9.4 mmol) 2,2,2-trifluoroethyltrifluoromethanesulphonate were added to 2.0 g (18.7 mmol) benzylamine in 50 mL xylene and the reaction mixture was refluxed overnight. After cooling the precipitate formed was suction filtered, washed with DIPE and the filtrate was evaporated down using the rotary evaporator. The residue was purified by flash chromatography. The product fractions were combined and evaporated down i.vac.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.